5-Formyl-2-guanidino-4-methylthiazole
Description
Properties
CAS No. |
289469-55-2 |
|---|---|
Molecular Formula |
C6H8N4OS |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
2-(5-formyl-4-methyl-1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C6H8N4OS/c1-3-4(2-11)12-6(9-3)10-5(7)8/h2H,1H3,(H4,7,8,9,10) |
InChI Key |
IFDNHVQXXMGBIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes structurally related compounds and their key features:
Key Observations :
- Functional Groups: The guanidino group in 5-Formyl-2-guanidino-4-methylthiazole distinguishes it from analogues like 5-Amino-2-methylthiazole-4-carboxylic acid, which has a simpler amino group. Guanidino’s basicity and hydrogen-bonding capacity may enhance target engagement compared to amino or ester groups .
- Core Heterocycles: Thiazole derivatives (e.g., ) exhibit different electronic properties compared to thiadiazoles ().
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-Formyl-2-guanidino-4-methylthiazole, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiazole derivatives often involves multi-step reactions with careful control of temperature, solvent selection (e.g., DMF or EtOH), and reaction time. For example, guanidino-thiazole analogs require sequential functionalization of the thiazole core, such as formylation at the 5-position and guanidinylation at the 2-position. Inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of sensitive groups like formyl or guanidino .
- Key Techniques : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy. For example, H-NMR can verify formyl proton signals (~9-10 ppm) and guanidino NH protons (~6-8 ppm) .
Q. How can researchers confirm the structural identity of 5-Formyl-2-guanidino-4-methylthiazole?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution mass spectrometry (HRMS).
- FT-IR Spectroscopy : Identify functional groups (e.g., C=O stretch of formyl at ~1700 cm, NH stretches of guanidino at ~3200-3400 cm) .
- Elemental Analysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of thiazole derivatives like 5-Formyl-2-guanidino-4-methylthiazole?
- Methodology :
- pH-Dependent Activity Analysis : Antimicrobial or antioxidant properties may vary with pH. For example, thiadiazole derivatives show enhanced activity in acidic media due to protonation of amino groups .
- Comparative Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, DPPH scavenging for antioxidants) across multiple cell lines or microbial strains to isolate compound-specific effects .
Q. How can computational methods enhance the design of 5-Formyl-2-guanidino-4-methylthiazole analogs?
- Methodology :
- Molecular Docking : Predict binding affinities to target proteins (e.g., enzymes like urease or COX-2). Software like AutoDock Vina can model interactions between the formyl/guanidino groups and active-site residues .
- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity, steric bulk) with bioactivity using tools like CODESSA or MOE .
Q. What are the challenges in scaling up the synthesis of 5-Formyl-2-guanidino-4-methylthiazole, and how can they be mitigated?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
